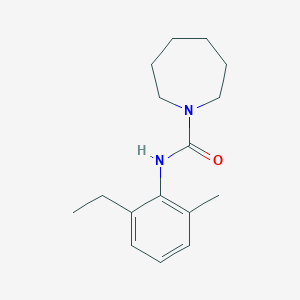
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction, and its unique pharmacological profile makes it a promising candidate for further research.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide exerts its effects by binding to and activating the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways and the release of endogenous opioids, which further enhance pain relief. Unlike traditional opioids, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide does not activate the mu opioid receptor, which is responsible for the majority of the side effects associated with opioid use, such as respiratory depression, constipation, and addiction.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signaling pathways, the release of endogenous opioids, and the modulation of mood and reward processing. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide for lab experiments is its highly selective agonism of the delta opioid receptor, which allows for more precise manipulation of this receptor than traditional opioids. However, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its unique pharmacological profile may make it less effective in certain types of pain or addiction, and further research is needed to fully understand its potential limitations.
Orientations Futures
There are a number of potential future directions for research on N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. Another area of interest is the investigation of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs or other opioids, to determine if it can enhance their pain-relieving properties or reduce their side effects. Finally, there is a need for further research on the safety and efficacy of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in human clinical trials, to determine its potential as a treatment for chronic pain and addiction.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-ethyl-6-methylphenylamine with 1,4-dibromobutane, followed by cyclization with sodium hydride and treatment with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to be highly effective in reducing pain in animal models of chronic pain, and its unique pharmacological profile makes it less prone to abuse and addiction than traditional opioids. N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-14-10-8-9-13(2)15(14)17-16(19)18-11-6-4-5-7-12-18/h8-10H,3-7,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLXRIBECATHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)







![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)